molecular formula C29H30N4O B10884048 N'-[3-cyano-1-(furan-2-ylmethyl)-4,5-diphenyl-1H-pyrrol-2-yl]-N,N-dipropylimidoformamide

N'-[3-cyano-1-(furan-2-ylmethyl)-4,5-diphenyl-1H-pyrrol-2-yl]-N,N-dipropylimidoformamide

Cat. No.: B10884048
M. Wt: 450.6 g/mol
InChI Key: CCQSJOOHKWMXDQ-DFKUXCBWSA-N
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Description

N’-[3-CYANO-1-(2-FURYLMETHYL)-4,5-DIPHENYL-1H-PYRROL-2-YL]-N,N-DIPROPYLIMINOFORMAMIDE is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a pyrrole ring substituted with cyano, furylmethyl, and diphenyl groups, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[3-CYANO-1-(2-FURYLMETHYL)-4,5-DIPHENYL-1H-PYRROL-2-YL]-N,N-DIPROPYLIMINOFORMAMIDE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques such as chromatography can be employed to achieve industrial-scale production .

Chemical Reactions Analysis

Types of Reactions

N’-[3-CYANO-1-(2-FURYLMETHYL)-4,5-DIPHENYL-1H-PYRROL-2-YL]-N,N-DIPROPYLIMINOFORMAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

N’-[3-CYANO-1-(2-FURYLMETHYL)-4,5-DIPHENYL-1H-PYRROL-2-YL]-N,N-DIPROPYLIMINOFORMAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-[3-CYANO-1-(2-FURYLMETHYL)-4,5-DIPHENYL-1H-PYRROL-2-YL]-N,N-DIPROPYLIMINOFORMAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-Cyano-N-(2-furylmethyl)benzamide
  • 4-Cyano-N-(4-methylbenzyl)benzamide
  • 2-Cyano-N-(3-methoxybenzyl)acetamide

Uniqueness

N’-[3-CYANO-1-(2-FURYLMETHYL)-4,5-DIPHENYL-1H-PYRROL-2-YL]-N,N-DIPROPYLIMINOFORMAMIDE stands out due to its unique combination of functional groups and structural features.

Properties

Molecular Formula

C29H30N4O

Molecular Weight

450.6 g/mol

IUPAC Name

N'-[3-cyano-1-(furan-2-ylmethyl)-4,5-diphenylpyrrol-2-yl]-N,N-dipropylmethanimidamide

InChI

InChI=1S/C29H30N4O/c1-3-17-32(18-4-2)22-31-29-26(20-30)27(23-12-7-5-8-13-23)28(24-14-9-6-10-15-24)33(29)21-25-16-11-19-34-25/h5-16,19,22H,3-4,17-18,21H2,1-2H3/b31-22+

InChI Key

CCQSJOOHKWMXDQ-DFKUXCBWSA-N

Isomeric SMILES

CCCN(CCC)/C=N/C1=C(C(=C(N1CC2=CC=CO2)C3=CC=CC=C3)C4=CC=CC=C4)C#N

Canonical SMILES

CCCN(CCC)C=NC1=C(C(=C(N1CC2=CC=CO2)C3=CC=CC=C3)C4=CC=CC=C4)C#N

Origin of Product

United States

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